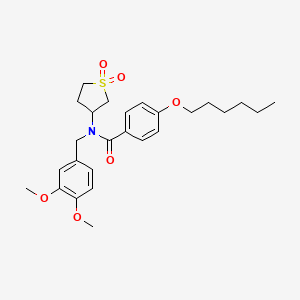

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-Dimethoxybenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Hexyloxy)benzamid ist eine synthetische organische Verbindung. Diese Verbindung weist eine komplexe Struktur mit mehreren funktionellen Gruppen auf, darunter Methoxy-, Benzyl-, Dioxidotetrahydrothiophenyl- und Hexyloxygruppen. Solche Verbindungen sind aufgrund ihrer möglichen biologischen Aktivitäten und Anwendungen oft von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(3,4-Dimethoxybenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Hexyloxy)benzamid beinhaltet typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien können 3,4-Dimethoxybenzylchlorid, Tetrahydrothiophen und 4-(Hexyloxy)benzoesäure sein. Die Synthese könnte Folgendes beinhalten:

Nucleophile Substitution: Reaktion von 3,4-Dimethoxybenzylchlorid mit Tetrahydrothiophen unter basischen Bedingungen zur Bildung des Zwischenprodukts.

Oxidation: Oxidation des Zwischenprodukts zur Einführung der Dioxidotetrahydrothiophenylgruppe.

Amidierung: Kopplung des oxidierten Zwischenprodukts mit 4-(Hexyloxy)benzoesäure unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) zur Bildung der endgültigen Benzamidverbindung.

Industrielle Produktionsverfahren

Die industrielle Produktion solcher Verbindungen würde typischerweise die Optimierung der oben genannten Synthesewege zur Maximierung von Ausbeute und Reinheit beinhalten. Dies könnte die Verwendung von kontinuierlichen Flussreaktoren, fortschrittlichen Reinigungsverfahren wie Chromatographie und strengen Qualitätskontrollmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(3,4-Dimethoxybenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Hexyloxy)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Dioxidotetrahydrothiophenylgruppe kann unter starken Oxidationsbedingungen weiter oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um die funktionellen Gruppen zu modifizieren, z. B. die Reduktion der Dioxidotetrahydrothiophenylgruppe zu einer Tetrahydrothiophenylgruppe.

Substitution: Die Methoxygruppen können nucleophile Substitutionsreaktionen eingehen, um andere funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)

Reduktion: Lithiumaluminiumhydrid (LiAlH₄), Natriumborhydrid (NaBH₄)

Substitution: Natriumhydrid (NaH), Alkylhalogenide

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu einfacheren Thiophenylderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Reagenz oder Zwischenprodukt in der organischen Synthese.

Biologie: Potenzieller Einsatz bei der Untersuchung von Enzymwechselwirkungen oder als Sonde in biochemischen Assays.

Medizin: Untersucht auf mögliche therapeutische Eigenschaften, z. B. entzündungshemmende oder krebshemmende Wirkungen.

Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Bestandteil von Spezialchemikalien.

Wirkmechanismus

Der Wirkmechanismus von N-(3,4-Dimethoxybenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Hexyloxy)benzamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können solche Verbindungen mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die molekularen Ziele können Proteine sein, die an Signalwegen, Stoffwechselenzymen oder Strukturproteinen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(3,4-Dimethoxybenzyl)-N-(Tetrahydrothiophen-3-yl)-4-(Hexyloxy)benzamid: Es fehlt die Dioxidotetrahydrothiophenylgruppe.

N-(3,4-Dimethoxybenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Methoxy)benzamid: Hat eine Methoxygruppe anstelle einer Hexyloxygruppe.

Einzigartigkeit

N-(3,4-Dimethoxybenzyl)-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Hexyloxy)benzamid ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die im Vergleich zu ähnlichen Verbindungen eine andere chemische Reaktivität und biologische Aktivität verleihen können.

Eigenschaften

Molekularformel |

C26H35NO6S |

|---|---|

Molekulargewicht |

489.6 g/mol |

IUPAC-Name |

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide |

InChI |

InChI=1S/C26H35NO6S/c1-4-5-6-7-15-33-23-11-9-21(10-12-23)26(28)27(22-14-16-34(29,30)19-22)18-20-8-13-24(31-2)25(17-20)32-3/h8-13,17,22H,4-7,14-16,18-19H2,1-3H3 |

InChI-Schlüssel |

UZAGCMRMEXMEHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B12135318.png)

![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135320.png)

![2-bromo-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12135332.png)

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-bromobenzamide](/img/structure/B12135358.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)

![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)

![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)